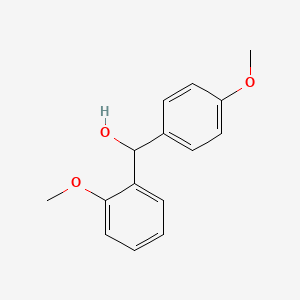

(2-Methoxyphenyl)(4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTCHFCMZOXVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxyphenyl 4 Methoxyphenyl Methanol and Its Precursors

Strategic Approaches to Carbon-Carbon Bond Formation in Diaryl Methanol (B129727) Synthesis

The core of synthesizing (2-Methoxyphenyl)(4-methoxyphenyl)methanol lies in the formation of the central carbon-carbon bond that connects the two distinct aryl moieties to the methanol carbon. Several classical and modern synthetic strategies can be employed to achieve this, primarily revolving around nucleophilic addition to a carbonyl group.

Nucleophilic Addition Reactions in the Formation of the Central Methanol Moiety

Nucleophilic addition reactions are fundamental to the synthesis of alcohols. chemicalbook.com In the context of diaryl methanols, this typically involves the attack of a carbon-based nucleophile on the carbonyl carbon of an aldehyde or ketone. nih.gov This process transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in the formation of a tetrahedral intermediate which, upon protonation, yields the final alcohol product. nih.gov The reactivity of the carbonyl compound is a crucial factor, with aldehydes generally being more reactive than ketones towards nucleophilic attack. researchgate.net

The general mechanism involves the nucleophile adding to the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent workup with a proton source, such as a mild acid, neutralizes the alkoxide to furnish the alcohol. atlantis-press.comwiley-vch.de

Organometallic Reagent-Mediated Synthesis (e.g., Grignard, Organolithium Chemistry)

Organometallic reagents are powerful tools for forming carbon-carbon bonds due to the nucleophilic character of the carbon atom bound to a metal. Grignard and organolithium reagents are paramount in this class of reactions. orgsyn.org

Grignard Reaction: The Grignard reaction is a widely used method for the synthesis of alcohols. mnstate.edulibretexts.org It involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of this compound, a viable route involves the reaction of a Grignard reagent derived from a methoxy-substituted bromobenzene (B47551) with a methoxy-substituted benzaldehyde. For instance, 4-methoxyphenylmagnesium bromide can be reacted with 2-methoxybenzaldehyde (B41997). The Grignard reagent is typically prepared by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The solvent plays a critical role in stabilizing the Grignard reagent. nih.gov

A plausible synthetic route is the addition of 4-methoxyphenylmagnesium bromide to 2-methoxybenzaldehyde. The reaction proceeds through a nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. This intermediate is then hydrolyzed during workup with aqueous acid to yield the final diaryl methanol product.

Organolithium Chemistry: Organolithium reagents are another class of potent nucleophiles used in organic synthesis. orgsyn.org They are generally more reactive than their Grignard counterparts. The synthesis of this compound can also be envisioned using an organolithium reagent, for example, by reacting 4-methoxyphenyllithium with 2-methoxybenzaldehyde. The organolithium reagent can be prepared via a metal-halogen exchange or by direct metallation of an appropriate precursor. The reaction with the aldehyde follows a similar nucleophilic addition mechanism to that of the Grignard reaction. A patent describing the synthesis of a fluorinated benzyl (B1604629) alcohol utilizes an organolithium reagent to react with formaldehyde (B43269) gas, showcasing the utility of this class of reagents in forming alcohol functionalities. rsc.org

Reductive Pathways for Ketone Precursors

An alternative and often highly efficient strategy for the synthesis of this compound is the reduction of its corresponding ketone precursor, (2-methoxyphenyl)(4-methoxyphenyl)methanone. This two-step approach involves first synthesizing the diaryl ketone, followed by its reduction to the desired secondary alcohol.

The reduction of ketones to secondary alcohols can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions. nih.govyoutube.com It selectively reduces aldehydes and ketones without affecting other functional groups like esters. The reaction is typically carried out in a protic solvent such as methanol or ethanol. nih.govyoutube.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate which is subsequently protonated by the solvent to give the alcohol. mnstate.edu

Multi-Step Synthesis Design and Optimization for High Yield and Selectivity

The efficient synthesis of this compound, particularly on a larger scale, necessitates careful planning and optimization of the reaction sequence to maximize yield and ensure high purity of the final product.

Analysis of Reaction Conditions and Solvent Effects on Synthetic Efficiency

The choice of reaction conditions and solvent can significantly impact the outcome of the synthesis. In Grignard reactions, the solvent is not merely a medium but an integral part of the reaction, as ether molecules coordinate to the magnesium center, stabilizing the reagent. nih.gov The use of solvents like diethyl ether and tetrahydrofuran (THF) is standard. nih.gov The temperature of the reaction is also a critical parameter to control, as Grignard reactions are exothermic.

The yield of diaryl methanols can be influenced by the solvent system. For instance, studies on Grignard reactions have evaluated the efficiency in different ethereal solvents, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) emerging as a viable and sometimes superior alternative to THF and diethyl ether, particularly in suppressing side reactions like Wurtz coupling. tamu.edu

For the reduction of the ketone precursor, the choice of solvent and temperature can affect the reaction rate and selectivity. While sodium borohydride reductions are often performed at room temperature, lower temperatures can be employed to control reactivity. nih.gov

The following table provides hypothetical data based on analogous reactions to illustrate how reaction conditions can be optimized for the synthesis of a diaryl methanol.

| Entry | Grignard Reagent | Aldehyde | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-methoxyphenylmagnesium bromide | 2-methoxybenzaldehyde | Diethyl Ether | 0 to rt | 75 |

| 2 | 4-methoxyphenylmagnesium bromide | 2-methoxybenzaldehyde | THF | 0 to rt | 82 |

| 3 | 4-methoxyphenylmagnesium bromide | 2-methoxybenzaldehyde | 2-MeTHF | 0 to rt | 85 |

This is a hypothetical data table for illustrative purposes.

Regioselective Functionalization Strategies

When dealing with substituted aromatic rings, regioselectivity becomes a critical consideration. In the synthesis of the precursor ketone, (2-methoxyphenyl)(4-methoxyphenyl)methanone, via a Friedel-Crafts acylation, the directing effects of the substituents on the aromatic rings govern the position of the new carbon-carbon bond.

A common method for synthesizing diaryl ketones is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.eduwisc.edudepaul.edu To synthesize (2-methoxyphenyl)(4-methoxyphenyl)methanone, one could react anisole (B1667542) (methoxybenzene) with 2-methoxybenzoyl chloride. The methoxy (B1213986) group on anisole is an ortho-, para-directing activator. wisc.edu Due to steric hindrance from the methoxy group, the acylation is expected to occur predominantly at the para-position, leading to the desired 4-methoxy substituted product. youtube.com

The following table illustrates the expected regioselectivity in the Friedel-Crafts acylation of anisole.

| Acylating Agent | Lewis Acid | Solvent | Major Product | Minor Product |

| 2-Methoxybenzoyl chloride | AlCl₃ | Dichloromethane | (2-Methoxyphenyl)(4-methoxyphenyl)methanone | (2-Methoxyphenyl)(2-methoxyphenyl)methanone |

This is a hypothetical data table for illustrative purposes.

In the Grignard reaction approach, the regioselectivity is inherently controlled by the specific structures of the Grignard reagent and the aldehyde used. For example, reacting 4-methoxyphenylmagnesium bromide with 2-methoxybenzaldehyde will specifically yield this compound, as the points of connectivity are predetermined by the starting materials.

Green Chemistry Principles in the Synthesis of Aromatic Methanol Derivatives

The application of green chemistry principles to the synthesis of aromatic methanol derivatives, such as this compound, aims to reduce the environmental impact of chemical processes. This involves the use of safer reagents, environmentally friendly solvents, and energy-efficient reaction conditions. A key transformation in the synthesis of diarylmethanols is the reduction of the corresponding diarylketone, in this case, (2-methoxyphenyl)(4-methoxyphenyl)methanone.

Traditionally, the reduction of benzophenone (B1666685) derivatives to benzhydrols has been accomplished using stoichiometric reducing agents like zinc powder or aluminum powder, which generate significant amounts of metallic waste. google.compatsnap.com Modern approaches focus on catalytic hydrogenation, a process that aligns well with green chemistry principles due to its high atom economy and the potential for catalyst recycling. google.com

Catalytic hydrogenation is considered a green synthesis process; however, a common challenge is preventing over-hydrogenation, which can lead to the formation of undesired byproducts like diphenylmethane. google.com To address this, highly selective catalyst systems have been developed. For instance, a supported multi-component catalyst, Pd-Cu-Sn/C, has been reported for the hydrogenation of benzophenone to benzhydrol with high selectivity. google.com The addition of a protective agent, such as sodium acetate, can further enhance the selectivity towards the desired alcohol product. google.com

Another significant advancement in the green synthesis of diarylmethanols is the use of highly efficient ruthenium catalysts. For example, trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) has been shown to be a highly effective precatalyst for the hydrogenation of various benzophenone derivatives. cmu.edu This catalytic system operates under mild conditions (8 atm H2 and 23–35 °C) in 2-propanol, a relatively greener solvent, and can achieve very high substrate-to-catalyst ratios (up to 20,000), minimizing catalyst waste. cmu.edu A key advantage of this method is its tolerance to various functional groups, including halogens, trifluoromethyl, and methoxy groups, which remain intact during the reaction. cmu.edu This is particularly relevant for the synthesis of this compound, which contains methoxy substituents.

The synthesis of the precursor, (2-methoxyphenyl)(4-methoxyphenyl)methanone, can also be approached using greener methods. One such method is the Fries rearrangement of phenyl benzoates. This reaction, catalyzed by Lewis acids like aluminum chloride, can be designed to be more environmentally friendly by optimizing solvent use and catalyst loading. su.ac.th

| Catalyst System | Substrate | Product | Key Green Chemistry Features |

| Pd-Cu-Sn/C with Sodium Acetate | Benzophenone | Benzhydrol | High selectivity, avoiding over-reduction; catalytic process. google.com |

| trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) | Substituted Benzophenones | Substituted Benzhydrols | High substrate-to-catalyst ratio, mild reaction conditions, use of a greener solvent (2-propanol). cmu.edu |

This table presents data on catalyst systems used for the green synthesis of benzhydrols, which are structurally related to this compound.

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of this compound and its precursors, particularly in terms of scalability, safety, and process control. The synthesis of unsymmetrical diarylmethanols often involves the use of highly reactive organometallic reagents, such as Grignard reagents, in reaction with aldehydes. These reactions can be highly exothermic and sensitive to air and moisture, making their large-scale batch production challenging. chemicalindustryjournal.co.ukvapourtec.com

Flow chemistry provides a safer and more efficient alternative for handling such hazardous reactions. vapourtec.com By performing the reaction in a continuous flow reactor, the reaction volume at any given time is small, which mitigates the risks associated with exothermicity. vapourtec.com Furthermore, the high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, leading to improved selectivity and yields. nih.gov

A key step in the synthesis of this compound would be the Grignard reaction between 2-methoxy-phenylmagnesium bromide and 4-methoxybenzaldehyde (B44291) (or vice versa). In a flow process, streams of the Grignard reagent and the aldehyde can be continuously mixed and reacted in a reactor coil or a microreactor. nih.govresearchgate.net This allows for rapid reaction times, often on the order of minutes or even seconds, compared to hours in a batch process. nih.gov

The in-situ generation of the Grignard reagent can also be integrated into a continuous flow setup. chemicalindustryjournal.co.uk This involves flowing a solution of the organic halide over magnesium turnings in a packed-bed reactor, with the resulting Grignard reagent being immediately consumed in the subsequent reaction step. chemicalindustryjournal.co.uk This "just-in-time" production minimizes the handling and storage of the unstable Grignard reagent.

Continuous processing also facilitates downstream purification. For instance, polymer-supported scavengers can be used in packed columns to remove excess reagents or byproducts from the product stream, eliminating the need for traditional aqueous workups. researchgate.net This not only simplifies the process but also reduces solvent waste.

The scalability of flow chemistry is another major advantage. Scaling up a flow process is typically achieved by running the system for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor. nih.gov

| Reaction Type | Reactants | Product | Flow Chemistry Advantages | Representative Conditions |

| Grignard Reaction | Aromatic Aldehydes/Ketones + Grignard Reagents | Secondary/Tertiary Alcohols | Enhanced safety, improved heat transfer, rapid reaction times, potential for in-situ reagent generation. chemicalindustryjournal.co.ukvapourtec.comresearchgate.net | Residence times of minutes, room temperature to elevated temperatures, often with high yields. researchgate.net |

| Aldol Reaction | Aldehydes + Ketones | β-Hydroxy Ketones | Marked reduction in reaction times (e.g., 20 min vs 40 h in batch), improved mixing, and scalability without loss of selectivity. nih.gov | Residence time of ~20 minutes. nih.gov |

This table illustrates the advantages of flow chemistry for reactions relevant to the synthesis of this compound, with data from analogous systems.

Chemical Reactivity and Mechanistic Studies of 2 Methoxyphenyl 4 Methoxyphenyl Methanol

Investigations into Hydroxyl Group Transformations

The hydroxyl group is a primary site of reactivity in (2-Methoxyphenyl)(4-methoxyphenyl)methanol, readily participating in a range of reactions including esterification, etherification, oxidation, and reduction.

Esterification Reactions and Kinetic Studies

The conversion of this compound to its corresponding esters can be achieved through reaction with carboxylic acids or their derivatives, typically under acidic catalysis. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylic acid and subsequent elimination of water.

Kinetic studies of the esterification of similar benzylic alcohols have shown that the reaction rate is influenced by several factors, including the concentration of the alcohol and carboxylic acid, the strength of the acid catalyst, and the reaction temperature. The presence of electron-donating methoxy (B1213986) groups on the aromatic rings can influence the reaction kinetics by stabilizing the carbocation intermediate formed during the reaction.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Acetic Acid

| Experiment | [Alcohol] (mol/L) | [Acetic Acid] (mol/L) | [H+] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.01 | 60 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 60 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 60 | 2.9 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 60 | 3.1 x 10⁻⁵ |

| 5 | 0.1 | 0.1 | 0.01 | 75 | 4.5 x 10⁻⁵ |

Etherification Pathways

The hydroxyl group of this compound can be converted to an ether through various synthetic methods. One such method involves the cross-etherification of diarylmethanols with primary or secondary alcohols in the presence of a platinum on carbon (Pt/C) catalyst uaeu.ac.ae. This process allows for the formation of unsymmetrical ethers. Another general approach to diaryl ether synthesis involves the arylation of alcohols with suitable arylating agents, often facilitated by a copper catalyst in an Ullmann-type reaction.

Oxidation and Reduction Chemistry

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, (2-methoxyphenyl)(4-methoxyphenyl)methanone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations organic-chemistry.org.

Conversely, the hydroxyl group can be removed through reduction to yield the corresponding diarylmethane, 1-methoxy-2-((4-methoxybenzyl)oxy)benzene. This can be accomplished by methods such as catalytic hydrogenation over a palladium catalyst or by ionic hydrogenation using a trialkylsilane and a strong acid.

Reactivity of the Aromatic Methoxy Groups

The methoxy groups on the two phenyl rings are also sites of potential reactivity, primarily involving electrophilic aromatic substitution and demethylation.

Electrophilic Aromatic Substitution Patterns on the Methoxyphenyl Rings

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. In this compound, both aromatic rings are activated towards electrophilic attack.

On the 4-methoxyphenyl (B3050149) ring, the para position is occupied by the diarylmethyl group, directing incoming electrophiles to the positions ortho to the methoxy group. On the 2-methoxyphenyl ring, the methoxy group directs substitution to the ortho and para positions. The steric hindrance from the adjacent diarylmethyl group will likely influence the regioselectivity of the substitution.

Demethylation and Functional Group Interconversion Strategies

The methyl ethers of the methoxy groups can be cleaved to reveal the corresponding phenols. This demethylation is a common transformation in natural product synthesis and medicinal chemistry. Reagents frequently used for this purpose include strong protic acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting dihydroxy compound, (2-hydroxyphenyl)(4-hydroxyphenyl)methanol, offers new avenues for further functionalization, such as conversion to esters or ethers at the phenolic hydroxyl groups.

Intramolecular Cyclization and Rearrangement Processes

The chemical behavior of this compound is characterized by its propensity to undergo intramolecular cyclization and potential rearrangement processes, particularly under acidic conditions. These reactions are dictated by the stability of the carbocation intermediate formed at the benzylic position and the nucleophilicity of the methoxy-substituted aromatic rings.

The primary intramolecular reaction is a cyclization that leads to the formation of a xanthene skeleton. This transformation is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to generate a diarylmethyl carbocation. The presence of the electron-donating methoxy group on the phenyl rings stabilizes this carbocation, facilitating its formation. The 2-methoxy group, in particular, plays a crucial role in the subsequent cyclization step. The lone pair of electrons on the oxygen of the 2-methoxy group can attack the carbocation, leading to the formation of a transient oxonium ion, which then undergoes an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring to form the stable xanthene core. A structurally related compound, 9-(2-methoxyphenyl)-9H-xanthen-9-ol, is known to undergo such cyclizations, resulting in xanthene derivatives nih.gov.

In addition to cyclization, the carbocation intermediate is also susceptible to rearrangement processes, a common phenomenon in carbocation chemistry aimed at achieving greater stability libretexts.orgmasterorganicchemistry.comyoutube.com. While the initial secondary carbocation is stabilized by the two methoxyphenyl groups, rearrangements can still occur. These rearrangements can involve either a hydride shift or an alkyl (in this case, a methoxyphenyl group) shift libretexts.orgmasterorganicchemistry.comlibretexts.org. The likelihood of such rearrangements depends on the specific reaction conditions and the relative stability of the potential rearranged carbocations. For instance, a 1,2-hydride shift, if a hydrogen is available on an adjacent carbon, could lead to a more stable carbocation. However, in the case of this compound, the benzylic carbon does not have any attached hydrogens. Therefore, a methoxyphenyl group migration would be a more plausible rearrangement pathway, although this would likely compete with the more favorable intramolecular cyclization.

The following table summarizes the potential products from the reactions of this compound under acidic conditions.

| Starting Material | Reaction Conditions | Major Product | Minor Product(s) |

| This compound | H₂SO₄, heat | 2-Methoxy-9-(4-methoxyphenyl)-9H-xanthene | Rearrangement products |

| This compound | Lewis Acid (e.g., AlCl₃) | 2-Methoxy-9-(4-methoxyphenyl)-9H-xanthene | Polymerization byproducts |

Mechanistic Elucidation of Key Reaction Pathways

The reaction pathways of this compound under acidic conditions are primarily governed by the formation and fate of a key carbocation intermediate. The elucidation of these mechanisms relies on established principles of physical organic chemistry, including carbocation stability and reactivity.

Mechanism of Intramolecular Cyclization:

The dominant reaction pathway for this compound in the presence of an acid catalyst is intramolecular cyclization to form a xanthene derivative. The mechanism proceeds through the following steps:

Protonation and Formation of the Carbocation: The hydroxyl group of the alcohol is protonated by the acid catalyst, forming a good leaving group (water).

Departure of Water: The protonated hydroxyl group departs as a water molecule, generating a secondary benzylic carbocation. This carbocation is resonance-stabilized by both the 2-methoxyphenyl and 4-methoxyphenyl groups.

Intramolecular Electrophilic Attack: The electron-rich 2-methoxyphenyl ring acts as an intramolecular nucleophile, attacking the carbocation center. This electrophilic aromatic substitution reaction is favored due to the proximity of the reacting centers.

Deprotonation: A proton is lost from the aromatic ring that underwent substitution, restoring aromaticity and yielding the final xanthene product. The oxygen of the 2-methoxy group is incorporated into the newly formed heterocyclic ring. The stabilization of a cationic center at the benzylic carbon by the adjacent aromatic rings of a xanthene moiety facilitates nucleophilic attack nih.gov.

Mechanism of Potential Rearrangement Processes:

While cyclization is the expected major pathway, the carbocation intermediate could theoretically undergo rearrangement. Carbocation rearrangements are driven by the formation of a more stable carbocation libretexts.orglibretexts.org.

Methoxyphenyl Group Migration (1,2-Aryl Shift): In this scenario, the 4-methoxyphenyl group could migrate from the benzylic carbon to an adjacent carbon if a more stable carbocationic structure could be formed. However, given the structure of the initial carbocation, a simple 1,2-aryl shift is unlikely as it would not lead to a more stabilized carbocation. Such rearrangements are more common when a less stable carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation) libretexts.org.

The following table outlines the key mechanistic steps and intermediates for the intramolecular cyclization.

| Step | Description | Intermediate(s) |

| 1 | Protonation of the hydroxyl group. | Oxonium ion |

| 2 | Loss of water to form a carbocation. | (2-Methoxyphenyl)(4-methoxyphenyl)methyl carbocation |

| 3 | Intramolecular electrophilic attack by the 2-methoxyphenyl ring. | Spirocyclic intermediate (arenium ion) |

| 4 | Deprotonation to restore aromaticity and form the xanthene ring. | 2-Methoxy-9-(4-methoxyphenyl)-9H-xanthene |

Spectroscopic and Diffraction Methodologies for Elucidating the Structure of 2 Methoxyphenyl 4 Methoxyphenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the initial and most fundamental steps in the structural analysis of (2-Methoxyphenyl)(4-methoxyphenyl)methanol. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environment. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons. For instance, aromatic protons will resonate at a lower field (higher ppm) compared to the methoxy (B1213986) and methanolic protons due to the anisotropic effect of the benzene (B151609) rings. The splitting of signals (multiplicity) due to spin-spin coupling with neighboring protons provides crucial information about the connectivity.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the attached atoms.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -OH | ~2.5-4.5 | Singlet (broad) |

| -CH(OH)- | ~5.8 | Singlet |

| Ar-H (2-methoxyphenyl) | 6.8 - 7.3 | Multiplet |

| Ar-H (4-methoxyphenyl) | 6.8 - 7.3 | Multiplet |

| -OCH₃ (2-position) | ~3.8 | Singlet |

| -OCH₃ (4-position) | ~3.7 | Singlet |

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-OH | ~75 |

| C (ipso, 2-methoxyphenyl) | ~130 |

| C (ipso, 4-methoxyphenyl) | ~135 |

| C-O (2-methoxyphenyl) | ~157 |

| C-O (4-methoxyphenyl) | ~159 |

| Aromatic CH | 110 - 130 |

| -OCH₃ (2-position) | ~55.5 |

| -OCH₃ (4-position) | ~55.2 |

While 1D NMR provides foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons within each aromatic ring, confirming their substitution patterns. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. mdpi.com

Molecules are not static entities but are in constant motion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes, such as conformational changes, that occur on the NMR timescale. nist.govmedchemexpress.com For this compound, hindered rotation around the C-C bonds connecting the phenyl rings to the central carbinol carbon, as well as rotation around the C-O bonds of the methoxy groups, can lead to the existence of different conformers. unibas.itnih.gov

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single averaged signal at higher temperatures. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. unibas.it

Vibrational Spectroscopy (Infrared and Raman) in Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational frequencies of the chemical bonds within the molecule. This makes these techniques excellent for identifying the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. Strong absorptions in the 1250-1000 cm⁻¹ region would correspond to the C-O stretching vibrations of the alcohol and the two ether groups. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Typical Infrared Absorption Frequencies for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | -OCH₃ |

| 1600, 1500, 1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1180-1020 | C-O stretch | Alcohol |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation pattern.

For this compound, which has a molecular formula of C₁₅H₁₆O₃, the expected monoisotopic mass is approximately 244.11 g/mol . spectrabase.com High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, which in turn confirms the elemental composition.

Electron ionization (EI) is a common technique used in MS. Upon ionization, the molecular ion ([M]⁺˙) is formed, which can then undergo fragmentation. The analysis of these fragment ions provides clues about the structure of the original molecule. For this compound, likely fragmentation pathways would involve the loss of a water molecule (H₂O), a methoxy radical (•OCH₃), or cleavage of the bonds to the central carbon atom, leading to the formation of stable benzoyl or tropylium-like cations.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Identity |

| 244 | [M]⁺˙ (Molecular ion) |

| 226 | [M - H₂O]⁺˙ |

| 213 | [M - •OCH₃]⁺ |

| 135 | [CH(OH)C₆H₄OCH₃]⁺ or [C₆H₄OCH₃-CH₂]⁺ |

| 107 | [C₆H₄OCH₃]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined with high precision.

For this compound, a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the two phenyl rings relative to each other. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the macroscopic properties of the crystalline material. Studies on similar diphenylmethanol (B121723) derivatives have revealed that hydrogen bonding and various packing motifs are common in the solid state. researchgate.net

Theoretical and Computational Investigations on 2 Methoxyphenyl 4 Methoxyphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For (2-Methoxyphenyl)(4-methoxyphenyl)methanol, these methods provide insights into its stability, electron distribution, and potential for chemical transformation.

Density Functional Theory (DFT) is a robust computational method used to investigate the geometry and energy of different spatial arrangements (conformers) of a molecule. The conformational landscape of this compound is complex due to the rotational freedom around several single bonds, including the bonds connecting the phenyl rings to the central carbinol carbon and the methoxy (B1213986) groups to the phenyl rings.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can identify various stable conformers and their relative energies. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The results can reveal the most stable conformer, which is the one with the lowest energy, and the energy differences between it and other higher-energy conformers. For instance, the orientation of the methoxy groups (either in the plane of the phenyl ring or out of the plane) and the relative orientation of the two phenyl rings are key determinants of conformational stability. Intramolecular interactions, such as weak hydrogen bonds between the hydroxyl proton and a methoxy oxygen, can also be identified.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| Conformer A | 60° | 0.00 |

| Conformer B | 180° | 1.52 |

| Conformer C | -60° | 1.68 |

Note: This data is illustrative and based on typical results for similar aromatic carbinols.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgnih.govwikipedia.org The energy and spatial distribution of these orbitals provide crucial information about the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's nucleophilicity, representing the region from which electrons are most likely to be donated. youtube.com In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl rings. The LUMO, conversely, indicates the region most susceptible to receiving electrons, highlighting the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.64 |

Note: These values are representative examples for illustrative purposes.

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. epstem.net For this compound, techniques like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculations help in assigning the peaks in experimental spectra to specific atoms or vibrational modes within the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbinol Carbon | 75.2 | 74.8 |

| C-OCH₃ (ortho) | 157.1 | 156.9 |

| C-OCH₃ (para) | 159.5 | 159.3 |

Note: The predicted values are illustrative. Experimental values are hypothetical for comparison.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netnih.govunife.itulisboa.pt For this compound, MD simulations can model its conformational flexibility by simulating the movements of its atoms and bonds at a given temperature. This allows for the exploration of the conformational landscape and the transitions between different conformers.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential chemical reactions involving this compound. For example, the mechanism of its oxidation or dehydration could be investigated. This involves identifying the most likely reaction pathways and locating the transition state (TS) for each step. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. This information is vital for understanding the feasibility and kinetics of a chemical transformation without performing the actual experiment. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are often employed to locate transition state structures.

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property. zsmu.edu.ua While often used for predicting biological activity, QSAR can also be applied to predict physicochemical properties.

For derivatives of this compound, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), or chromatographic retention time. This would involve synthesizing or computationally generating a set of derivatives with varied substituents on the phenyl rings. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and topological parameters) would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the property of interest. Such a model could then be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with desired physicochemical characteristics.

Synthesis and Exploration of Derivatives and Analogues of 2 Methoxyphenyl 4 Methoxyphenyl Methanol

Systematic Modification of Aromatic Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl rings can significantly alter the electron density distribution across the molecule.

Electron-Donating Groups: Groups such as hydroxyl (-OH) and amino (-NH2) can be introduced to enhance the electron density of the aromatic system. For instance, analogues like 1-(5-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)-methanol have been synthesized. The preparation of such compounds can be achieved via methods like the Grignard reaction, where a Grignard reagent prepared from an appropriately substituted bromo-anisole reacts with a corresponding benzaldehyde. The presence of the hydroxyl group, a potent EDG, can influence the molecule's reactivity and potential for further functionalization. Similarly, amino-substituted analogues are known, further expanding the library of electron-rich derivatives.

Electron-Withdrawing Groups: Conversely, the introduction of EWGs like nitro groups (-NO2) decreases the electron density of the aromatic rings. The synthesis of related structures, such as 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde from a corresponding benzyl (B1604629) bromide, demonstrates the feasibility of incorporating potent EWGs. The synthesis pathway can involve the oxidation of a benzyl bromide precursor in the presence of reagents like pyridinium (B92312) chlorochromate (PCC). Such modifications make the aromatic rings more susceptible to nucleophilic aromatic substitution and alter the acidity of nearby protons.

Table 1: Examples of Aromatic Ring Modification

| Derivative Type | Example Compound | Precursors | Synthetic Method |

|---|---|---|---|

| Hydroxylated (EDG) | 1-(5-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)-methanol | 4-bromoanisole, 5-hydroxy-2-methoxybenzaldehyde | Grignard Reaction |

| Dinitro-Substituted (EWG) | 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde | 2-Bromomethyl-5-(4-methoxyphenyl)-1,3-dinitrobenzene | Oxidation with PCC |

| Halogenated | (2-Bromo-4-methoxyphenyl)methanol | 2-Bromo-4-methoxybenzaldehyde | Reduction |

| Tetrafluorinated | 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester | Pentafluoroacetophenone, dimethyl oxalate | Condensation Reaction |

Halogen atoms serve as versatile functional handles that can be introduced onto the aromatic rings to modulate electronic properties and provide sites for further cross-coupling reactions.

Research has described related halogenated compounds such as (2-bromo-4-methoxyphenyl)methanol. sigmaaldrich.com The presence of a bromine atom on the phenyl ring opens up possibilities for numerous transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, more extensively halogenated analogues have been explored. For example, the synthesis of compounds like 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester starts from precursors like pentafluoroacetophenone. ucf.edu This demonstrates that poly-halogenated phenyl rings can be incorporated into structures related to the parent compound, significantly altering their properties. ucf.edu

Alteration of the Central Carbinol Moiety

The hydroxyl group of the central carbinol is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives including ethers, esters, and compounds with other functional groups at the benzylic position.

Ethers: The conversion of the carbinol's hydroxyl group into an ether is a common transformation. The Williamson ether synthesis is a classic and versatile method for this purpose, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.comlibretexts.org This SN2 reaction is highly effective for preparing a wide range of ethers. masterorganicchemistry.com Alternatively, acid-catalyzed dehydration of alcohols can produce symmetrical ethers, though controlling the reaction to prevent elimination at higher temperatures is necessary. libretexts.org An example of a related ether derivative is (2-Ethoxy-4-methoxyphenyl)methanol. sigmaaldrich.com

Esters: The carbinol group can readily undergo esterification. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a fundamental method for producing esters. researchgate.net More reactive acylating agents, such as acid chlorides or anhydrides, can also be used, often in the presence of a base to neutralize the acidic byproduct. nih.gov The formation of p-methoxybenzyl (PMB) esters from 4-methoxybenzyl alcohol is a well-established procedure, highlighting the utility of this type of carbinol in synthesis. nih.gov

The benzylic carbon, being adjacent to two aromatic rings, is activated and can undergo various transformations beyond ether and ester formation.

Oxidation: The secondary alcohol of the (2-Methoxyphenyl)(4-methoxyphenyl)methanol scaffold can be oxidized to the corresponding ketone, (2-methoxyphenyl)(4-methoxyphenyl)methanone. A variety of oxidizing agents can accomplish this transformation. researchgate.net Milder reagents, such as those based on chromium trioxide or 2-iodoxybenzoic acid (IBX), selectively convert the benzylic alcohol to a ketone. wikipedia.orgmasterorganicchemistry.com Harsher oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used, although they may lead to cleavage of the carbon-carbon bonds under vigorous conditions. wikipedia.orgmasterorganicchemistry.com For example, the photocatalytic oxidation of the simpler analogue 4-methoxybenzyl alcohol to p-anisaldehyde has been reported. medchemexpress.com

Substitution: The hydroxyl group can be replaced by other functional groups. The benzylic position is stabilized by the adjacent phenyl rings, facilitating reactions that proceed via a benzylic carbocation intermediate. khanacademy.org For example, the hydroxyl group can be substituted with a halogen, such as bromine, to create a reactive benzylic bromide. This intermediate can then be used in a variety of nucleophilic substitution reactions to introduce a wide range of other functionalities. wikipedia.org

Table 2: Examples of Carbinol Moiety Modification

| Modification Type | Derivative Class | Example Product | Reagents/Reaction Type |

|---|---|---|---|

| Etherification | Ether | (2-Ethoxy-4-methoxyphenyl)methanol | Alkyl halide + Base (Williamson Synthesis) masterorganicchemistry.comlibretexts.org |

| Esterification | Ester | (2-Methoxyphenyl)(4-methoxyphenyl)methyl acetate | Acetic acid + Acid catalyst (Fischer Esterification) researchgate.net |

| Oxidation | Ketone | (2-Methoxyphenyl)(4-methoxyphenyl)methanone | CrO₃, IBX, KMnO₄ researchgate.netwikipedia.orgmasterorganicchemistry.com |

| Substitution | Benzylic Halide | Bromo(2-methoxyphenyl)(4-methoxyphenyl)methane | HBr or PBr₃ |

Oligomeric and Polymeric Structures Incorporating the this compound Unit

The this compound framework can be incorporated as a monomeric unit into larger oligomeric or polymeric structures. This approach is particularly valuable in materials science and combinatorial chemistry.

A significant application is the development of polymer-supported reagents for solid-phase organic synthesis. For example, a related structure, polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, has been developed as a linker. In this system, the diarylmethanol unit is covalently attached to a solid polymer support. The hydroxyl group of the linker serves as a handle to which other molecules, such as carboxylic acids, amines, alcohols, or phenols, can be attached. The substrate molecule is thus immobilized on the solid phase, which facilitates purification as excess reagents and byproducts can be simply washed away after each reaction step. The linker is designed to be stable to a variety of reaction conditions but can be cleaved under specific conditions, such as with trifluoroacetic acid, to release the final product from the polymer support.

Stereochemical Investigations of Chiral Analogues

The stereochemical landscape of chiral analogues of this compound is primarily investigated through two main strategies: the asymmetric synthesis of a single enantiomer from a prochiral precursor and the separation of enantiomers from a racemic mixture. These approaches allow for the isolation and characterization of individual stereoisomers, which is essential for understanding their distinct properties.

The primary precursor for the synthesis of this compound is 2,4'-dimethoxybenzophenone (B1296146). This prochiral ketone presents a key opportunity for asymmetric reduction to generate a chiral center at the carbinol carbon. Methodologies for such transformations are well-established in organic synthesis and include the use of chiral reducing agents and catalytic asymmetric hydrogenation.

Furthermore, once a racemic mixture of a chiral analogue is synthesized, its separation into individual enantiomers is often accomplished using chiral high-performance liquid chromatography (HPLC). This analytical technique is indispensable for both determining the enantiomeric purity of a sample and for the semi-preparative or preparative separation of enantiomers.

Asymmetric Synthesis Approaches

The asymmetric reduction of prochiral ketones, such as substituted benzophenones, is a powerful tool for accessing enantiomerically enriched or pure chiral alcohols. Several established methods are applicable to the synthesis of chiral analogues of this compound.

Enzymatic Reductions: Biocatalysis, particularly the use of ketoreductases (KREDs), offers a highly selective and environmentally benign approach to asymmetric ketone reduction. These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net The stereochemical outcome of the reduction is dependent on the specific enzyme used, with different KREDs capable of producing either the (R)- or (S)-enantiomer of the alcohol. The electronic properties of the substituents on the benzophenone (B1666685) can influence the reaction rate and enantioselectivity. rsc.org For instance, research on the microbial reduction of benzophenone derivatives has shown that electron-releasing groups, such as the methoxy (B1213986) group, can retard the reaction rate, leading to lower yields. niscpr.res.in

Chiral Borane Reagents: Reagents such as B-chlorodiisopinocampheylborane (DIP-Chloride™) are widely used for the asymmetric reduction of aryl alkyl ketones and have been shown to be effective for the reduction of α-keto esters at low temperatures. nih.govnih.gov The steric bulk of the chiral ligands on the boron atom directs the hydride delivery to one face of the ketone, resulting in the preferential formation of one enantiomer.

Catalytic Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP, is a powerful method for the enantioselective reduction of ketones. This method has been successfully applied to the synthesis of a wide range of chiral alcohols with high enantiomeric excess.

Chiral Resolution Techniques

For cases where a racemic mixture of a chiral analogue of this compound is obtained, chiral resolution is necessary to isolate the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation and analysis of enantiomers. niscpr.res.in This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile for the separation of a broad range of chiral compounds, including alcohols. The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation.

The following interactive data table illustrates a hypothetical chiral HPLC separation of a racemic mixture of a chiral analogue of this compound.

| Parameter | Value |

| Column | Chiralpak® IA |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 10.5 min |

| Retention Time (Enantiomer 2) | 12.8 min |

| Separation Factor (α) | 1.22 |

| Resolution (Rs) | 2.1 |

This data is illustrative and intended to represent a typical chiral separation.

The separation factor (α) and resolution (Rs) are key parameters that define the quality of the separation. A higher separation factor indicates a greater difference in the retention of the two enantiomers, while a resolution value of 1.5 or greater is generally considered to indicate baseline separation.

Advanced Research Applications of 2 Methoxyphenyl 4 Methoxyphenyl Methanol in Non Biological Fields

Applications in Materials Science Research

The exploration of novel organic molecules as building blocks for advanced materials is a cornerstone of materials science. Diaryl- and triarylmethane derivatives, in particular, have been recognized for their utility in creating functional materials. rsc.org

While no specific polymers derived from (2-Methoxyphenyl)(4-methoxyphenyl)methanol have been detailed in published research, the general class of diarylmethanols serves as a valuable precursor in polymer synthesis. The hydroxyl group of these molecules can be functionalized or used as an initiation site for polymerization reactions. For instance, diarylmethanols can be converted into other functional groups that are then suitable for polymerization processes.

The synthesis of polymers from related naphthalene-based structures has been demonstrated through methods like Friedel-Crafts crosslinking. smolecule.com This suggests a potential pathway for incorporating this compound into polymer chains, which could impart specific optical or thermal properties to the resulting material.

Table 1: Potential Polymerization Strategies for Diaryl-Methanol Derivatives

| Polymerization Method | Description | Potential Relevance for this compound |

| Polycondensation | The hydroxyl group could be reacted with a dicarboxylic acid or its derivative to form a polyester. | The two methoxy (B1213986) groups could influence the solubility and thermal properties of the resulting polyester. |

| Atom Transfer Radical Polymerization (ATRP) | The hydroxyl group could be converted to an ATRP initiator. | This would allow for the synthesis of well-defined block copolymers with unique architectures. |

| Ring-Opening Polymerization (ROP) | The molecule could be modified to create a cyclic monomer for ROP. | This could lead to the formation of biodegradable polymers with specific functionalities. |

The aromatic nature and the presence of methoxy groups in this compound suggest its potential use in the development of functional materials such as optical materials and liquid crystals. The methoxy groups can enhance the refractive index and influence the liquid crystalline properties of a molecule.

Although direct studies on this compound are lacking, research on related compounds provides insights into its potential. For example, other diarylmethane derivatives have been investigated for their photochemical properties. rsc.org The specific substitution pattern of this compound could lead to unique photoluminescent or nonlinear optical properties.

Catalytic Roles or Ligand Design

The search for efficient and selective catalysts is a major focus in chemical research. While the intrinsic catalytic activity of this compound has not been reported, its structure suggests potential as a ligand in metal-catalyzed reactions.

The oxygen atoms of the hydroxyl and methoxy groups in this compound can act as coordination sites for metal ions. This makes it a candidate for investigation as a ligand in various metal-catalyzed reactions. The steric and electronic properties of the ligand, influenced by the two methoxyphenyl groups, could play a crucial role in the activity and selectivity of a metal complex.

General methodologies for the synthesis of diarylmethanes often involve metal catalysts, highlighting the interaction between these types of molecules and metal centers. rsc.orgnih.gov

There is currently no evidence to suggest that this compound possesses intrinsic catalytic activity. However, the broader class of diarylmethanols can participate in reactions such as dehydrative Friedel-Crafts alkylations, though typically in the presence of a catalyst. rsc.org

Research in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic rings and polar functional groups of this compound make it an interesting candidate for studies in host-guest chemistry.

The molecule could potentially act as a guest, fitting into the cavity of a larger host molecule. The methoxy groups could participate in hydrogen bonding or other non-covalent interactions, influencing the stability and selectivity of the host-guest complex. Conversely, with appropriate modification, it could be incorporated into a larger structure to act as a host for smaller guest molecules.

Role as a Model Compound in Fundamental Organic Reaction Mechanism Studies

This compound is a diarylmethanol derivative that serves as a valuable model compound for investigating fundamental aspects of organic reaction mechanisms, particularly those involving carbocation intermediates. Its structure, featuring two electron-donating methoxy groups at strategic positions on the phenyl rings, allows for detailed studies into substituent effects, carbocation stability, and neighboring group participation. The distinct electronic and steric environment created by the ortho- and para-methoxy substituents makes this molecule an excellent platform for dissecting the nuanced factors that govern reaction rates and pathways.

The primary utility of this compound in mechanistic studies lies in its propensity to form a stabilized diarylmethyl carbocation upon protonation of the hydroxyl group and subsequent loss of water. The stability of this carbocation, and thus the rate of its formation, is significantly influenced by the electronic effects of the two methoxy groups. These effects can be systematically studied through kinetic experiments, such as solvolysis reactions, where the rate of reaction is monitored in various solvent systems.

The para-methoxy group exerts a strong +M (mesomeric) or +R (resonance) effect, which powerfully stabilizes the positive charge on the benzylic carbon through delocalization of an oxygen lone pair. quora.commasterorganicchemistry.com This delocalization extends the pi-system of the benzene (B151609) ring and disperses the charge, leading to a significant stabilization of the carbocation intermediate. masterorganicchemistry.com In contrast, the ortho-methoxy group can also stabilize the carbocation through a similar resonance effect, but its proximity to the reaction center introduces additional complexities, including potential steric hindrance and the possibility of anchimeric assistance. acs.orgquora.com

Anchimeric assistance, or neighboring group participation, is a phenomenon where a nearby functional group intramolecularly attacks the reaction center, forming a cyclic intermediate and often accelerating the reaction rate. cureffi.orgyoutube.com In the case of the (2-methoxyphenyl)(4-methoxyphenyl)methyl cation, the lone pair on the ortho-methoxy group's oxygen can directly participate in the displacement of the leaving group, leading to a transient oxonium ion intermediate. This participation can have a profound impact on the reaction's kinetics and stereochemistry.

The study of this compound allows researchers to probe the interplay between these stabilizing forces. By comparing its reactivity to that of related compounds, such as (4-methoxyphenyl)methanol and (2-methoxyphenyl)methanol, the individual and combined effects of the ortho and para substituents can be quantified.

Illustrative Kinetic Data for Solvolysis

To illustrate the role of this compound as a model system, one can consider hypothetical relative rates of solvolysis for a series of related diarylmethanols in a polar protic solvent like ethanol. The data presented below is representative of the types of results obtained in such mechanistic studies, highlighting the impact of methoxy substitution patterns on carbocation formation, the rate-determining step in an SN1-type reaction.

| Compound | Substituent Pattern | Expected Relative Rate of Solvolysis (k_rel) | Primary Stabilizing Factors |

| Diphenylmethanol (B121723) | Unsubstituted | 1 | Baseline resonance stabilization from two phenyl groups |

| (4-Methoxyphenyl)(phenyl)methanol | Single para-OCH₃ | ~1,000 | Strong +M effect from para-methoxy group |

| (2-Methoxyphenyl)(phenyl)methanol | Single ortho-OCH₃ | ~50-100 | +M effect, potentially offset by steric hindrance |

| This compound | ortho- and para-OCH₃ | ~50,000 | Combined +M effects and potential anchimeric assistance acs.org |

| Bis(4-methoxyphenyl)methanol | Dual para-OCH₃ | ~1,000,000 | Additive and strong +M effects from two para-methoxy groups |

Note: The values in this table are illustrative and intended to demonstrate the expected trends based on established principles of physical organic chemistry.

Spectroscopic Analysis of Carbocation Intermediates

Beyond kinetic studies, this compound is a suitable precursor for the generation and spectroscopic characterization of the corresponding carbocation in superacid media. The stability afforded by the methoxy groups allows for the direct observation of the carbocation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the carbocation's protons and carbons provide direct insight into the distribution of positive charge within the molecule.

| Nucleus | Expected Chemical Shift Range (ppm) in Superacid | Rationale for Shift |

| Carbinylic Carbon | 180-200 | Significant deshielding due to the positive charge on the sp²-hybridized carbon. |

| Carbinylic Proton | 8.5-9.5 | Strong deshielding from the adjacent positively charged carbon. |

| para-OCH₃ Protons | 4.0-4.2 | Deshielding indicates delocalization of the positive charge onto the oxygen atom through resonance. |

| ortho-OCH₃ Protons | 3.8-4.0 | Shielding or deshielding effects are influenced by the balance of resonance, inductive, and steric interactions. |

Note: These are representative chemical shift ranges and can vary based on the specific superacid system and temperature.

Future Research Directions and Emerging Paradigms for 2 Methoxyphenyl 4 Methoxyphenyl Methanol

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Table 1: Potential Applications of AI/ML in the Synthesis of (2-Methoxyphenyl)(4-methoxyphenyl)methanol

| Application Area | AI/ML Tool/Technique | Potential Benefit |

| Retrosynthesis | Template-Based & Template-Free Models (e.g., Neural Networks, Transformers) | Proposes multiple, potentially novel, synthetic routes from commercially available starting materials. arxiv.orgacs.org |

| Reaction Prediction | Graph Neural Networks (GNNs), Sequence-to-Sequence (Seq2Seq) Models | Predicts the most likely products and side-products for a given set of reactants and conditions. acs.orgmit.edu |

| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Identifies optimal reaction parameters (temperature, catalyst, solvent) to maximize yield and selectivity. grace.com |

| Catalyst Discovery | High-Throughput Virtual Screening | Screens vast libraries of potential catalysts to identify candidates with high activity and selectivity for the synthesis. |

Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., photoredox, electrochemistry)

Future investigations will likely focus on activating and transforming this compound using non-conventional energy sources like light and electricity. These methods offer green, mild, and highly selective alternatives to traditional chemical reagents.

Electrochemistry provides a powerful, reagent-free method for driving redox reactions. By precisely controlling the electrode potential, chemists can generate reactive intermediates from stable precursors. cornell.edu For this compound, anodic oxidation could generate an alkoxy radical or a corresponding carbocation, opening pathways to novel C-O, C-C, or C-N bond formations. This approach avoids the use of stoichiometric chemical oxidants, reducing waste. The choice of reactor type, such as a divided or undivided cell, can even dictate site selectivity and lead to different products. cornell.edu Organomediators can also be employed to facilitate electron transfer at lower potentials, enabling selective C-O bond cleavage under mild electrochemical conditions. nih.gov

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a wide array of chemical transformations. princeton.eduprinceton.edu A suitable photocatalyst, upon absorbing light, can either oxidize or reduce the alcohol functional group of this compound or a derivative. princeton.edu For example, photoredox-catalyzed oxidation of the benzylic alcohol could lead to the corresponding ketone. acs.org Conversely, the hydroxyl group could be converted into a good leaving group, followed by a reductive C-O bond cleavage to yield the corresponding diarylmethane, a reaction that is challenging with traditional methods. beilstein-journals.org These reactions often proceed at room temperature, offering high functional group tolerance and access to unique reactivity not achievable with ground-state chemistry. researchgate.net

Development of Advanced Analytical Techniques for In Situ Monitoring of its Transformations

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization and control. Future research will leverage advanced analytical techniques for the in situ monitoring of reactions involving this compound. These methods provide a real-time window into the reaction as it happens, capturing the formation of transient intermediates and byproducts.

Techniques such as Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy can probe the vibrational modes of molecules on ultrafast timescales, offering detailed insights into bond-breaking and bond-forming events. Hyphenated techniques, which couple the separation power of chromatography with the specificity of spectroscopy (e.g., GC-MS, LC-MS), are essential for identifying and quantifying components in complex reaction mixtures. researchgate.net

Furthermore, the integration of these spectroscopic tools with microfluidic and lab-on-a-chip devices allows for high-throughput reaction screening on a miniature scale. This approach significantly reduces the consumption of reagents and solvents while accelerating the pace of analysis. The large datasets generated by these advanced techniques can be analyzed using chemometrics and machine learning algorithms to identify subtle patterns, predict reaction outcomes, and elucidate complex reaction networks.

Table 2: Comparison of Advanced In Situ Monitoring Techniques

| Technique | Principle | Information Gained | Application to this compound |

| Time-Resolved IR (TRIR) Spectroscopy | Probes molecular vibrations on very short timescales (picoseconds to milliseconds) following a reaction trigger (e.g., laser pulse). | Reaction kinetics, identification of short-lived intermediates, mechanistic pathways. | Studying the initial steps of its oxidation or its role in a photocatalytic cycle. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light to probe vibrational modes. | Real-time concentration profiles of reactants, products, and intermediates; catalyst state. | Monitoring the conversion to ketone or other products in real-time without sample extraction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses magnetic fields to probe the nuclei of atoms. Flow NMR allows for continuous monitoring. | Structural elucidation of intermediates and products, quantification of species in solution. | Tracking the progress of a Grignard synthesis or a subsequent functionalization step. |

| Microfluidics/Lab-on-a-Chip | Performing chemical reactions in miniaturized systems with integrated sensors. | High-throughput screening of reaction conditions, rapid optimization, reduced waste. | Quickly screening different catalysts or conditions for a novel transformation. |

Sustainable Chemical Research and Life Cycle Assessment for its Production and Utilization

The principles of green chemistry are increasingly guiding synthetic strategy, demanding processes that are not only efficient but also environmentally benign. For this compound, future research will emphasize the development of sustainable synthetic routes and a thorough evaluation of their environmental impact through Life Cycle Assessment (LCA). researchgate.netpsa.es

An LCA provides a "cradle-to-gate" or "cradle-to-grave" analysis of a chemical's environmental footprint, quantifying impacts such as global warming potential, resource depletion, and water usage. nih.govnih.gov For the synthesis of this compound, an LCA would evaluate:

Raw Materials: Sourcing of precursors from renewable, bio-based feedstocks versus petroleum-based ones.

Energy Consumption: The impact of the energy source (e.g., fossil fuels vs. renewable electricity) used to power the reaction, purification, and other process steps. nih.gov

Solvent and Reagent Choice: Prioritizing greener solvents, catalytic reagents over stoichiometric ones, and minimizing waste generation.

Studies on the production of green methanol (B129727) have shown that the use of renewable energy and captured CO2 can dramatically reduce its carbon footprint. nih.gov Similarly, applying these principles to the synthesis of more complex molecules like this compound is a critical future goal. Research into biocatalytic routes, which use enzymes to perform chemical transformations under mild conditions, also presents a promising avenue for sustainable production. nih.gov By prospectively applying LCA at an early stage of process development, researchers can make informed decisions to design genuinely greener synthetic pathways. nih.gov

Table 3: Stages of a Hypothetical Life Cycle Assessment (LCA) for this compound Production

| LCA Stage | Key Considerations | Potential for Green Improvement |

| 1. Raw Material Acquisition | Origin of precursors (e.g., 2-methoxybenzaldehyde (B41997), 4-methoxyanisole). Fossil vs. bio-based sources. | Use of lignin-derived or other biomass-based starting materials. |

| 2. Chemical Synthesis | Energy input, solvent choice, catalyst type (stoichiometric vs. catalytic), reaction yield, waste generation (atom economy). | Employing photoredox or electrochemical methods powered by renewable energy; use of green solvents; high-yield catalytic processes. |

| 3. Purification | Energy required for distillation, chromatography, or crystallization. Solvent usage for extraction and purification. | Designing processes that yield high-purity product directly, minimizing downstream processing. Solvent recycling. |

| 4. Utilization (Use Phase) | Performance and longevity in its intended application (e.g., as a chemical intermediate). | Designing for durability or controlled biodegradability depending on the application. |

| 5. End-of-Life | Recyclability of the compound or products made from it. Biodegradability and environmental fate. | Designing the molecular structure for easier recycling or benign degradation. |

Q & A

Q. What computational methods are suitable for predicting the stereoelectronic effects of methoxy substituents in this compound?

-

Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model hyperconjugative interactions between methoxy groups and the aromatic ring. Use Natural Bond Orbital (NBO) analysis to quantify charge delocalization .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24 -

Contradiction Resolution : Discrepancies between calculated and experimental dipole moments may arise from solvent effects; include implicit solvation models (e.g., PCM) for accuracy.

Q. How can researchers resolve contradictory bioactivity data in cell-based assays involving this compound?

- Methodology :

-

Primary Analysis : Validate cytotoxicity via MTT assay (IC50) across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific artifacts .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Replicated Analysis : Use orthogonal assays (e.g., Annexin V/PI staining for apoptosis) to confirm mechanism of action.

**What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products